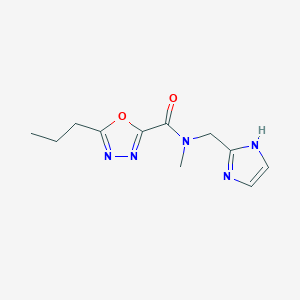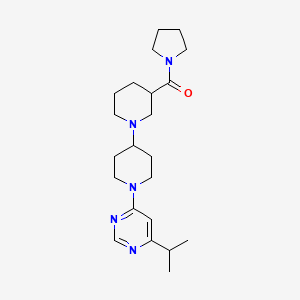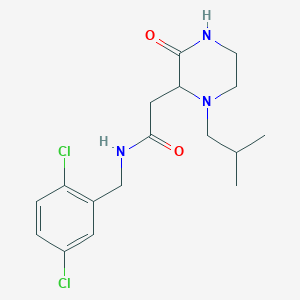
N-(1H-imidazol-2-ylmethyl)-N-methyl-5-propyl-1,3,4-oxadiazole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1H-imidazol-2-ylmethyl)-N-methyl-5-propyl-1,3,4-oxadiazole-2-carboxamide, also known as IMX-1, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-(1H-imidazol-2-ylmethyl)-N-methyl-5-propyl-1,3,4-oxadiazole-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(1H-imidazol-2-ylmethyl)-N-methyl-5-propyl-1,3,4-oxadiazole-2-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. Additionally, N-(1H-imidazol-2-ylmethyl)-N-methyl-5-propyl-1,3,4-oxadiazole-2-carboxamide has been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway that is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
N-(1H-imidazol-2-ylmethyl)-N-methyl-5-propyl-1,3,4-oxadiazole-2-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(1H-imidazol-2-ylmethyl)-N-methyl-5-propyl-1,3,4-oxadiazole-2-carboxamide can reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, N-(1H-imidazol-2-ylmethyl)-N-methyl-5-propyl-1,3,4-oxadiazole-2-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1H-imidazol-2-ylmethyl)-N-methyl-5-propyl-1,3,4-oxadiazole-2-carboxamide has several advantages for lab experiments, including its stability and solubility in water and organic solvents. However, there are also limitations to the use of N-(1H-imidazol-2-ylmethyl)-N-methyl-5-propyl-1,3,4-oxadiazole-2-carboxamide in lab experiments, including its relatively high cost and the need for specialized equipment for its synthesis.
Orientations Futures
There are several future directions for the study of N-(1H-imidazol-2-ylmethyl)-N-methyl-5-propyl-1,3,4-oxadiazole-2-carboxamide. One potential area of research is the development of N-(1H-imidazol-2-ylmethyl)-N-methyl-5-propyl-1,3,4-oxadiazole-2-carboxamide as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of N-(1H-imidazol-2-ylmethyl)-N-methyl-5-propyl-1,3,4-oxadiazole-2-carboxamide and to identify potential targets for its therapeutic use. Finally, the synthesis of N-(1H-imidazol-2-ylmethyl)-N-methyl-5-propyl-1,3,4-oxadiazole-2-carboxamide could be optimized to reduce its cost and increase its availability for research purposes.
Conclusion:
In conclusion, N-(1H-imidazol-2-ylmethyl)-N-methyl-5-propyl-1,3,4-oxadiazole-2-carboxamide is a chemical compound that has potential therapeutic applications in various scientific research studies. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential therapeutic applications of N-(1H-imidazol-2-ylmethyl)-N-methyl-5-propyl-1,3,4-oxadiazole-2-carboxamide and to optimize its synthesis for research purposes.
Méthodes De Synthèse
N-(1H-imidazol-2-ylmethyl)-N-methyl-5-propyl-1,3,4-oxadiazole-2-carboxamide can be synthesized using a multistep process that involves the reaction of various chemical reagents. The first step involves the condensation of 2-amino-5-methyl-1,3,4-oxadiazole with methyl propionate to form methyl 2-amino-5-methyl-1,3,4-oxadiazole-2-carboxylate. This intermediate is then treated with formaldehyde and sodium borohydride to form N-(2-formyl-5-methyl-1,3,4-oxadiazol-1-yl)methyl)methyl propionate. The final step involves the reaction of this intermediate with imidazole to form N-(1H-imidazol-2-ylmethyl)-N-methyl-5-propyl-1,3,4-oxadiazole-2-carboxamide.
Applications De Recherche Scientifique
N-(1H-imidazol-2-ylmethyl)-N-methyl-5-propyl-1,3,4-oxadiazole-2-carboxamide has been studied for its potential therapeutic applications in various scientific research studies. One study found that N-(1H-imidazol-2-ylmethyl)-N-methyl-5-propyl-1,3,4-oxadiazole-2-carboxamide has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines in vitro. Another study found that N-(1H-imidazol-2-ylmethyl)-N-methyl-5-propyl-1,3,4-oxadiazole-2-carboxamide can inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-(1H-imidazol-2-ylmethyl)-N-methyl-5-propyl-1,3,4-oxadiazole-2-carboxamide has been studied for its potential use as a treatment for neurodegenerative diseases such as Alzheimer's disease.
Propriétés
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)-N-methyl-5-propyl-1,3,4-oxadiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O2/c1-3-4-9-14-15-10(18-9)11(17)16(2)7-8-12-5-6-13-8/h5-6H,3-4,7H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRMWLIMSWMZDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(O1)C(=O)N(C)CC2=NC=CN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5379555.png)
![2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine](/img/structure/B5379563.png)

![N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-5-methylisoxazole-3-carboxamide](/img/structure/B5379573.png)
![2-chloro-4-fluoro-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}benzamide](/img/structure/B5379580.png)
![methyl [3-(4-ethoxyphenyl)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1-imidazolidinyl]acetate](/img/structure/B5379584.png)
![8-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5379612.png)
![7-{[(2-ethyl-6-methyl-3-pyridinyl)oxy]acetyl}-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5379619.png)

![3,5-dimethyl-N-[1-(4-pyridinyl)ethyl]-1-adamantanecarboxamide](/img/structure/B5379631.png)
![5-(4-bromophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(1-piperazinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5379642.png)
![ethyl 2-(3-bromo-4-hydroxy-5-methoxybenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5379656.png)
![N-[2-[1-cyano-2-(2-methoxyphenyl)vinyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B5379668.png)
